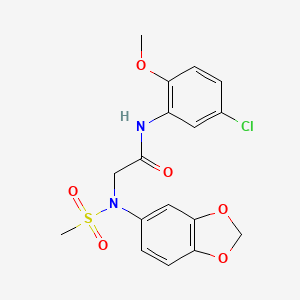

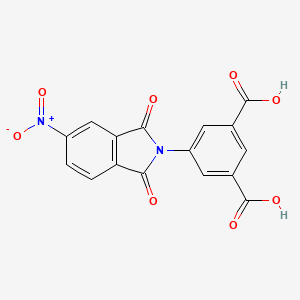

![molecular formula C24H23N5O2S B5228827 N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide](/img/structure/B5228827.png)

N-[3-(4-phenyl-1-piperazinyl)-2-quinoxalinyl]benzenesulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

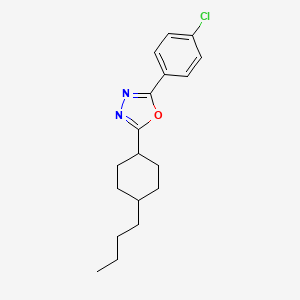

The compound seems to be a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its bioactivity . Piperazine derivatives have shown a wide range of pharmacological properties such as antibacterial activity against resistant pathogens, antimalarial activity, dual calcium channel blocking, antipsychotic activity, antifungal activity, and antitubercular, anticancer, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of various anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium .Molecular Structure Analysis

The molecular structure of similar compounds is often deduced from their IR, 1H-NMR, and 13C-NMR spectral data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of anilines with bromo acetyl bromide, followed by coupling with phenyl piperazine .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques like IR spectroscopy and NMR spectroscopy .科学研究应用

Pharmaceutical Research

This compound exhibits properties that make it a candidate for drug development. It has been studied for its potential as an alkaline phosphatase inhibitor , which could have implications for treating bone diseases, diabetes, prostatic cancer, and liver dysfunction . Its structure, containing a piperazine ring, is common in molecules with a wide range of pharmacological activities.

Cancer Therapy

Research indicates that derivatives of this compound may serve as antibacterial and anticancer agents with mild cytotoxicity . This opens up avenues for the development of new therapeutic agents that can target specific cancer cells with minimal side effects.

Neurological Applications

The piperazine moiety within its structure is known to interact with various neurotransmitter receptors. This suggests potential applications in the treatment of neurological disorders, including Parkinson’s disease , where it could be used to detect fibrillar aggregates of proteins associated with the condition .

Environmental Remediation

Compounds like this one can be modified to create functionalized nanoparticles for environmental applications. These could include the removal of pollutants from water or soil, indicating its use in environmental remediation technologies .

Energy Storage

The structural motifs present in the compound are similar to those found in materials used for sodium-ion batteries . This suggests potential research applications in developing more efficient energy storage systems .

Biotechnology

Given its potential activity against various enzymes, this compound could be used in biotechnological applications, such as the development of enzyme inhibitors for industrial processes or research tools .

作用机制

未来方向

属性

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2S/c30-32(31,20-11-5-2-6-12-20)27-23-24(26-22-14-8-7-13-21(22)25-23)29-17-15-28(16-18-29)19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNAAKVQNJNZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=NC4=CC=CC=C4N=C3NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(4-phenylpiperazin-1-yl)quinoxalin-2-yl]benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

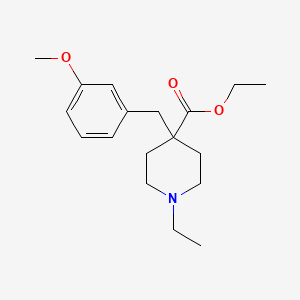

![N-cyclohexyl-5-[(3,4-dimethylphenoxy)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B5228749.png)

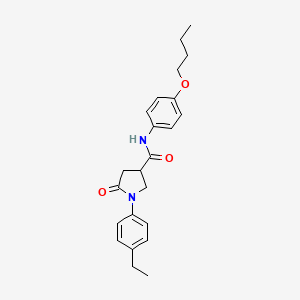

![2-amino-4-(2-ethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B5228766.png)

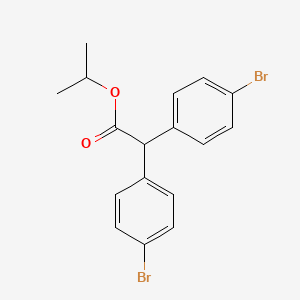

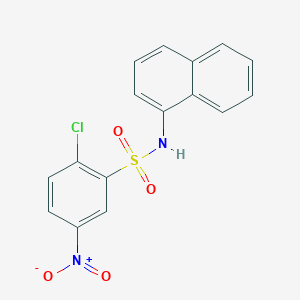

![cyclohexyl {[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B5228783.png)

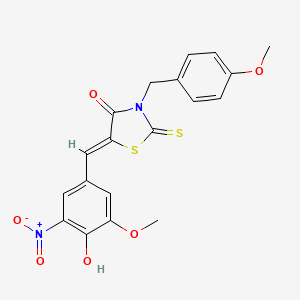

![5-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228795.png)

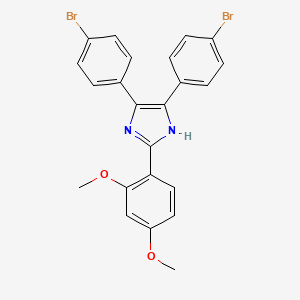

![N-[5-(1-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5228822.png)